molecular formula C7H5ClN2O3S B3099077 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride CAS No. 1350521-74-2

5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride

Cat. No.: B3099077
CAS No.: 1350521-74-2
M. Wt: 232.64
InChI Key: FCVPAGYFRDXMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-Pyrazol-5-yl)furan-2-sulfonyl chloride is a heterocyclic sulfonyl chloride characterized by a furan ring substituted at the 5-position with a pyrazole moiety and a sulfonyl chloride group at the 2-position. Sulfonyl chlorides of this type are critical intermediates in medicinal chemistry, particularly for synthesizing sulfonamide derivatives with biological activity .

Properties

IUPAC Name

5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3S/c8-14(11,12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVPAGYFRDXMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)Cl)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The chemical compound 2-methyl-5-(1H-pyrazol-5-yl)furan-3-sulfonyl chloride is a versatile material with a unique structure consisting of a furan ring, a pyrazole moiety, and a sulfonyl chloride functional group. With the molecular formula C₉H₈ClN₂O₃S and a molecular weight of approximately 232.68 g/mol, it exhibits a boiling point of 316.11 °C and a density of 1.51 g/cm³, making it stable under various conditions. The sulfonyl chloride group's presence suggests potential reactivity in nucleophilic substitution reactions, which is often exploited in synthetic organic chemistry. The combination of the furan and pyrazole rings may impart interesting biological activities, making this compound of interest in medicinal chemistry.

Applications

The unique structure and properties of 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride make it suitable for various applications:

  • Scientific Research 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride is widely used in scientific research.
  • Synthetic Organic Chemistry The presence of the sulfonyl chloride group suggests potential reactivity in nucleophilic substitution reactions, which is often exploited in synthetic organic chemistry.
  • Medicinal Chemistry The combination of the furan and pyrazole rings may impart interesting biological activities, making this compound of interest in medicinal chemistry.
  • Interaction studies Interaction studies involving 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride focus on its reactivity with biological targets.

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points :

    • Isoxazole derivatives with carbonyl-containing substituents (e.g., morpholine-1-carbonyl in ) exhibit higher melting points (80–167°C) due to intermolecular hydrogen bonding .
    • Methyl-substituted isoxazoles () melt at lower temperatures (61–85°C), reflecting weaker crystal lattice interactions .

Pharmacological Relevance

  • Analog 5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]-furan-2-sulfonyl chloride is a precursor to antiglaucoma drugs, demonstrating the role of sulfonyl chlorides in prodrug synthesis .

Biological Activity

5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride is an organosulfur compound characterized by its unique structure, which combines a furan ring, a pyrazole moiety, and a sulfonyl chloride functional group. Its molecular formula is C₇H₅ClN₂O₃S, with a molecular weight of approximately 232.68 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The compound exhibits notable chemical properties that influence its biological activity:

  • Molecular Weight : 232.68 g/mol
  • Boiling Point : 316.11 °C
  • Density : 1.51 g/cm³
  • Functional Groups : The presence of the sulfonyl chloride group suggests potential reactivity in nucleophilic substitution reactions, which can be exploited in synthetic organic chemistry .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant antimicrobial activity against various pathogens:

CompoundMinimum Inhibitory Concentration (MIC)Target Pathogens
This compound0.22 - 0.25 μg/mLStaphylococcus aureus, Staphylococcus epidermidis
Similar Pyrazole DerivativesMIC values ranging from 0.22 to 0.25 μg/mLVarious bacterial strains

The compound exhibited strong inhibition zones in antimicrobial assays, indicating its potential as an effective antimicrobial agent .

Anticancer Potential

The biological activity of this compound extends to anticancer applications. Compounds with similar structural features have been identified as effective tissue-selective androgen receptor modulators (SARMs), particularly useful in treating prostate cancer:

  • Mechanism of Action : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating the activity of cancer-related targets .
CompoundActivityTarget
This compoundAntitumor activityProstate cancer cells
Related SARMsHigh affinity for androgen receptorsProstate cancer

These compounds have shown promising results in inhibiting the proliferation of prostatic cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

Study on Antimicrobial Efficacy

In a comparative study involving multiple pyrazole derivatives, five derivatives including this compound displayed excellent antimicrobial activities with inhibition zones ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. The study utilized various methods including time-kill assays and biofilm formation inhibition tests to evaluate the effectiveness of these compounds .

Evaluation of Anticancer Activity

Another significant study demonstrated that compounds structurally related to this compound acted as potent androgen receptor antagonists. These compounds showed high affinity for androgen receptors and effectively inhibited the proliferation of cancer cells, suggesting their utility in treating AR-dependent cancers such as prostate cancer .

Q & A

Q. What advanced analytical techniques elucidate degradation pathways under physiological conditions?

  • Methodological Answer : Use LC-MS/MS to identify hydrolysis products (e.g., sulfonic acid derivatives) in simulated gastric fluid (pH 1.2) or plasma (pH 7.4). Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life. Solid-state NMR monitors crystallinity changes during degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride
Reactant of Route 2
5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.